molecular formula C8H14O3 B13830005 Ethanone, 1-(3,4-dihydroxycyclohexyl)-

Ethanone, 1-(3,4-dihydroxycyclohexyl)-

Cat. No.: B13830005
M. Wt: 158.19 g/mol
InChI Key: HSNCSXROAKRSHK-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroxycyclohexyl)ethanone is an organic compound characterized by a cyclohexane ring substituted with two hydroxyl groups at the 3 and 4 positions and an ethanone group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dihydroxycyclohexyl)ethanone typically involves the hydroxylation of cyclohexanone derivatives. One common method includes the use of hydroxylamine and alkynes under reflux conditions to produce the desired compound . The reaction is carried out in the presence of solvents such as 2-methyl-1-propanol and toluene, and the mixture is refluxed under an inert atmosphere of argon .

Industrial Production Methods: Industrial production methods for 1-(3,4-Dihydroxycyclohexyl)ethanone are not extensively documented. large-scale synthesis would likely involve similar hydroxylation reactions with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dihydroxycyclohexyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products:

    Oxidation: Formation of cyclohexane-1,3,4-trione or cyclohexane-1,3,4-tricarboxylic acid.

    Reduction: Formation of 1-(3,4-dihydroxycyclohexyl)ethanol.

    Substitution: Formation of derivatives with substituted hydroxyl groups.

Scientific Research Applications

1-(3,4-Dihydroxycyclohexyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydroxycyclohexyl)ethanone involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules. The ethanone group can undergo nucleophilic attack, leading to various chemical transformations .

Comparison with Similar Compounds

    Cyclohexanone: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.

    1,4-Dihydroxycyclohexane: Similar structure but lacks the ethanone group, affecting its chemical properties and reactivity.

    3,4-Dihydroxybenzaldehyde: Contains a benzene ring instead of a cyclohexane ring, leading to different chemical behavior.

Uniqueness: 1-(3,4-Dihydroxycyclohexyl)ethanone is unique due to the presence of both hydroxyl and ethanone functional groups on a cyclohexane ring.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

1-(3,4-dihydroxycyclohexyl)ethanone

InChI

InChI=1S/C8H14O3/c1-5(9)6-2-3-7(10)8(11)4-6/h6-8,10-11H,2-4H2,1H3

InChI Key

HSNCSXROAKRSHK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC(C(C1)O)O

Origin of Product

United States

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